Cas no 516-92-7 (Epicoprostanol)

Epicoprostanol 化学的及び物理的性質
名前と識別子
-
- Cholestan-3-ol, (3a,5b)-
- 5ß(H)-Cholestan-3α-ol
- Epicoprostanol
- EPICOPROSTEROL
- 5β
- 5BETA-CHOLESTAN-3ALPHA-OL
- -Cholestan-3α-ol
- Coprostan-3α-ol
- epi-Coprostanol
- epi-Coprosterol
- Epikoprosterin
- NSC 18182
- α-Coprostanol
- NSC18182
- (3alpha,5beta)-cholestan-3-ol
- (3.alpha.,5.beta.)-Cholestan-3-ol
- UFH3K1F9EG
- DTXSID7046700
- DTXCID5026700
- .alpha.-Coprostanol
- 3-alpha-hydroxy-5beta-cholestanol
- LMST04030110
- NS00124865
- (3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- HY-W127498
- CHEBI:171890
- Tox21_112538
- 5.BETA.-EPICHOLESTANOL
- UNII-UFH3K1F9EG
- CS-0185726
- NCGC00167541-01
- 5.beta.-Cholestan-3.alpha.-ol
- 5-beta-Cholestan-3-alpha-ol
- Cholestan-3-ol, (3.alpha.,5.beta.)-
- CAS-516-92-7
- Q27291059
- CHEMBL1998721
- 516-92-7
- NSC-18182
- QYIXCDOBOSTCEI-KKFSNPNRSA-N
- MFCD00064143
- Epicoprostanol, United States Pharmacopeia (USP) Reference Standard
- 5beta-Cholestan-3alpha-ol, >=95%
- Cholestan-3-ol, (3alpha,5beta)-
- Coprostan-3.alpha.-ol
- EPICOPROSTANOL [USP-RS]
- G77765
- DB-242217
-
- インチ: InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1
- InChIKey: QYIXCDOBOSTCEI-KKFSNPNRSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
計算された属性
- せいみつぶんしりょう: 388.37074
- どういたいしつりょう: 388.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.4
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
Epicoprostanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Epicoprostanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | E582800-500mg |
Epicoprostanol |
516-92-7 | 500mg |
¥5460.00 | 2023-09-15 | ||
TRC | E582800-500mg |
Epicoprostanol |
516-92-7 | 500mg |
$626.00 | 2023-05-18 | ||
TRC | E582800-100mg |
Epicoprostanol |
516-92-7 | 100mg |
$155.00 | 2023-05-18 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61058-100mg |
5BETA-CHOLESTAN-3ALPHA-OL |
516-92-7 | 100mg |
¥1750.00 | 2023-03-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214350-500 mg |
5β-Cholestan-3α-ol, |
516-92-7 | ≥95% | 500MG |
¥3,610.00 | 2023-07-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256396-1g |
Epicoprostanol |
516-92-7 | 98% | 1g |
¥6451.00 | 2023-03-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T61058-250mg |
5BETA-CHOLESTAN-3ALPHA-OL |
516-92-7 | 250mg |
¥3850.00 | 2023-03-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2882-500MG |
Epicoprostanol |
516-92-7 | 500mg |
¥7946.14 | 2023-10-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1236663-200MG |
516-92-7 | 200MG |
¥4626.23 | 2023-01-05 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-214350-500mg |
5β-Cholestan-3α-ol, |
516-92-7 | ≥95% | 500mg |
¥3610.00 | 2023-09-05 |
Epicoprostanol 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Epicoprostanolに関する追加情報
Epicoprostanol (CAS No. 516-92-7): An Overview of a Promising Prostaglandin Derivative
Epicoprostanol (CAS No. 516-92-7) is a synthetic prostaglandin derivative that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique biological activities and potential therapeutic applications. This compound, also known as 13,14-dihydro-15-methyl-PGF2α, is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, pain, and vascular regulation.
The chemical structure of Epicoprostanol is characterized by a cyclopentane ring with a hydroxyl group at the C-15 position and a methyl group at the C-15 position. This specific configuration confers unique pharmacological properties that distinguish it from other prostaglandins. Recent studies have highlighted its potential in treating various conditions, such as glaucoma, cardiovascular diseases, and inflammatory disorders.
In the context of glaucoma, Epicoprostanol has shown promising results in reducing intraocular pressure (IOP). A study published in the Journal of Ocular Pharmacology and Therapeutics demonstrated that topical administration of Epicoprostanol significantly lowered IOP in animal models without causing significant side effects. This finding suggests that Epicoprostanol could be a valuable addition to the current arsenal of glaucoma treatments.
Beyond its ophthalmic applications, Epicoprostanol has also been investigated for its potential cardiovascular benefits. Research conducted at the University of California, Los Angeles (UCLA) found that Epicoprostanol exhibits vasodilatory properties, which could be beneficial in managing hypertension and other cardiovascular conditions. The study, published in the American Journal of Physiology - Heart and Circulatory Physiology, reported that Epicoprostanol effectively dilates blood vessels by activating prostacyclin receptors (IP receptors) and increasing cyclic AMP (cAMP) levels.
The anti-inflammatory properties of Epicoprostanol have also been extensively studied. A recent review article in the Inflammation Research Journal summarized the findings from multiple studies, indicating that Epicoprostanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, the synthesis and production of Epicoprostanol have been optimized to ensure high purity and yield. Advanced synthetic methods, such as chiral catalysis and asymmetric synthesis, have been employed to produce this compound efficiently. These methods not only enhance the quality of the final product but also reduce environmental impact by minimizing waste generation.
The safety profile of Epicoprostanol has been evaluated through extensive preclinical and clinical studies. Animal toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed. Clinical trials are currently underway to further assess its safety and efficacy in human subjects. Preliminary results from these trials are encouraging, with patients reporting minimal side effects and improved outcomes.
In conclusion, Epicoprostanol (CAS No. 516-92-7) is a promising prostaglandin derivative with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for treating various conditions, including glaucoma, cardiovascular diseases, and inflammatory disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its position as a valuable compound in the pharmaceutical industry.
516-92-7 (Epicoprostanol) 関連製品
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 1632-73-1(Fenchyl alcohol)
- 464-43-7((+)-Borneol)
- 64190-52-9(Inhoffen Lythgoe diol)
- 124-76-5(Isoborneol)
- 80-97-7(5a-Cholestan-3b-ol)




